3-(difluoromethyl)-1-ethyl-5-methyl-1H-pyrazol-4-amine
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Overview
Description
3-(Difluoromethyl)-1-ethyl-5-methyl-1H-pyrazol-4-amine is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. The presence of the difluoromethyl group in this compound makes it particularly interesting due to the unique properties imparted by the fluorine atoms, such as increased metabolic stability and lipophilicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of difluorocarbene reagents, which can be generated in situ from precursors like chlorodifluoromethane (ClCF₂H) under basic conditions . The reaction conditions often require the presence of a base such as sodium hydroxide and a solvent like acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to handle the difluoromethylation reactions efficiently. The use of catalysts, such as nanoscale titanium dioxide, can enhance the reaction yield and reduce the reaction time .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-1-ethyl-5-methyl-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the difluoromethyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while nucleophilic substitution can lead to the formation of various substituted pyrazoles .
Scientific Research Applications
3-(Difluoromethyl)-1-ethyl-5-methyl-1H-pyrazol-4-amine has several scientific research applications:
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 3-(difluoromethyl)-1-ethyl-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions . The compound may also modulate the activity of enzymes by acting as a competitive inhibitor or allosteric modulator .
Comparison with Similar Compounds
Similar Compounds
- 3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-amine
- 3-(Trifluoromethyl)-1-ethyl-1H-pyrazol-4-amine
- 3-(Difluoromethyl)-1-ethyl-1H-pyrazol-4-carboxylic acid
Uniqueness
3-(Difluoromethyl)-1-ethyl-5-methyl-1H-pyrazol-4-amine is unique due to the presence of both the difluoromethyl and ethyl groups, which impart distinct physicochemical properties. The difluoromethyl group enhances metabolic stability and lipophilicity, while the ethyl group can influence the compound’s overall hydrophobicity and binding interactions .
Properties
Molecular Formula |
C7H11F2N3 |
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Molecular Weight |
175.18 g/mol |
IUPAC Name |
3-(difluoromethyl)-1-ethyl-5-methylpyrazol-4-amine |
InChI |
InChI=1S/C7H11F2N3/c1-3-12-4(2)5(10)6(11-12)7(8)9/h7H,3,10H2,1-2H3 |
InChI Key |
HZJQGVSQWJHBEC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C(F)F)N)C |
Origin of Product |
United States |
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